molecular formula C9H14IN3 B2640108 (2-Cyclopentyl-5-iodopyrazol-3-yl)methanamine CAS No. 2226182-16-5

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanamine

Cat. No. B2640108
M. Wt: 291.136
InChI Key: AWHHNFHTKKSZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methenamine, a compound with a similar name, is an antibacterial medicine used to treat or prevent bladder infections . It’s a heterocyclic organic compound with a cage-like structure .


Synthesis Analysis

While specific synthesis methods for “(2-Cyclopentyl-5-iodopyrazol-3-yl)methanamine” are not available, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds .

Safety And Hazards

The safety and hazards of “(2-Cyclopentyl-5-iodopyrazol-3-yl)methanamine” are not known. Methenamine, a related compound, may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath .

properties

IUPAC Name

(2-cyclopentyl-5-iodopyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c10-9-5-8(6-11)13(12-9)7-3-1-2-4-7/h5,7H,1-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHNFHTKKSZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)I)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.